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  • Product: 3-Methoxy-2-methyl-1H-pyrrole
  • CAS: 68332-40-1

Core Science & Biosynthesis

Foundational

3-Methoxy-2-methyl-1H-pyrrole chemical structure and properties

3-Methoxy-2-methyl-1H-pyrrole: Structural Analysis, Synthesis, and Reactivity Profile Executive Summary 3-Methoxy-2-methyl-1H-pyrrole (C₆H₉NO) is an electron-rich heteroaromatic scaffold that serves as a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

3-Methoxy-2-methyl-1H-pyrrole: Structural Analysis, Synthesis, and Reactivity Profile

Executive Summary

3-Methoxy-2-methyl-1H-pyrrole (C₆H₉NO) is an electron-rich heteroaromatic scaffold that serves as a critical intermediate in the synthesis of bioactive alkaloids, particularly the prodigiosin family, and functional materials like BODIPY dyes. Characterized by the synergistic electron-donating effects of a methoxy group at C3 and a methyl group at C2, this molecule exhibits heightened nucleophilicity compared to the parent pyrrole. This guide provides a technical analysis of its structural properties, validated synthesis protocols, and reactivity patterns, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Structural Properties[1][2]

The physicochemical profile of 3-methoxy-2-methyl-1H-pyrrole is defined by its high electron density, rendering it sensitive to oxidation but highly reactive in electrophilic aromatic substitutions (EAS).

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 3-Methoxy-2-methyl-1H-pyrrole
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Registry Number 68332-37-6 (Generic for isomer)Note: Often cited as "Compound 9" in literature; verify specific isomer availability.
Predicted LogP ~1.10Lipophilic, membrane permeable.
H-Bond Donor/Acc. 1 Donor (NH) / 2 Acceptors (N, O)
Appearance Colorless to pale yellow oilDarkens rapidly upon air exposure due to oxidation.
Solubility Soluble in DCM, THF, MeOHPoorly soluble in water.
Electronic Structure & Reactivity Logic

The reactivity of this molecule is governed by the +M (mesomeric) effect of the methoxy group and the +I (inductive) effect of the methyl group.

  • C2-Methyl: Sterically blocks the

    
    -position, directing electrophilic attack to C4 or C5.
    
  • C3-Methoxy: Strong electron donor. It increases electron density significantly at C2 (ortho-like) and C4 (ortho-like). Since C2 is blocked, C4 becomes the primary site for kinetic electrophilic attack , while C5 remains active due to the intrinsic reactivity of the pyrrole

    
    -position.
    

Part 2: Synthesis Protocols

The synthesis of 3-alkoxypyrroles is non-trivial due to the instability of the products. The most robust method involves the O-methylation of 3-pyrrolin-2-ones (lactams), which are stable precursors.

Protocol A: O-Methylation of 2-Methyl-3-pyrrolin-2-one

This protocol utilizes a "hard" methylating agent to favor O-alkylation over N-alkylation, exploiting the ambient nucleophilicity of the lactam oxygen.

Reagents:

  • Precursor: 2-methyl-3-pyrrolin-2-one (synthesized via Hantzsch-type condensation).

  • Methylating Agent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Dimethyl sulfate (Me₂SO₄).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) or inorganic carbonate (K₂CO₃).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methyl-3-pyrrolin-2-one (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add DIPEA (1.2 eq) to deprotonate/buffer the system.

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise. Note: Me₃OBF₄ is preferred over MeI to strictly favor O-methylation (Hard-Soft Acid-Base theory).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Vanillin; product turns bright red/purple).

  • Quench & Isolation: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Crucial: Purify immediately via flash chromatography on neutral alumina (Silica is too acidic and may cause decomposition) using Hexane/EtOAc.

Self-Validating Checkpoint:

  • ¹H NMR Confirmation: Look for the disappearance of the amide/lactam NH (broad, ~8-9 ppm) and the appearance of the methoxy singlet at ~3.7-3.8 ppm. The pyrrole NH should appear as a broad singlet around 7.5-8.5 ppm.

Part 3: Reactivity & Mechanism[3]

Electrophilic Aromatic Substitution (EAS)

The 3-methoxy group strongly activates the ring. In the absence of the C2-methyl group, substitution would occur at C2. With C2 blocked, the C4 position is electronically favored for acylation and formylation (Vilsmeier-Haack), which is critical for building the prodigiosin core.

Reactivity cluster_legend Mechanism Logic Pyrrole 3-Methoxy-2-methyl-1H-pyrrole E_Attack Electrophilic Attack (E+) Pyrrole->E_Attack Activation by OMe Intermediate Resonance Stabilized Cation (Sigma Complex) E_Attack->Intermediate Formation of C-E bond Product_C4 C4-Substituted Product (Kinetic Preference) Intermediate->Product_C4 Direct Conjugation (Para to N, Ortho to OMe) Product_C5 C5-Substituted Product (Thermodynamic Preference) Intermediate->Product_C5 Alpha-position intrinsic reactivity OMe directs Ortho/Para OMe directs Ortho/Para

Figure 1: Regioselectivity of electrophilic substitution. The C3-methoxy group directs incoming electrophiles primarily to C4 (beta position), mimicking the 'ortho' direction in benzene derivatives.

Oxidation and Polymerization

Like all electron-rich pyrroles, 3-methoxy-2-methyl-1H-pyrrole is prone to oxidative coupling.

  • Mechanism: One-electron oxidation generates a radical cation, which couples at the open

    
    -position (C5), leading to dimers (bipyrroles) and eventually conductive polymers (polypyrroles).
    
  • Prevention: Store under nitrogen at -20°C. Use antioxidants (e.g., BHT) if compatible with downstream steps.

Part 4: Biological & Industrial Context[1][4][5]

Prodigiosin Biosynthesis Analogue

This molecule mimics the Ring B fragment of Prodigiosin (a tripyrrole alkaloid).

  • Natural Pathway: In Serratia marcescens, the B-ring is synthesized as part of a bipyrrole aldehyde (MBC: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde).

  • Synthetic Utility: 3-methoxy-2-methyl-1H-pyrrole allows researchers to synthesize "uncoupled" prodigiosin analogues to study the specific role of the methoxy group in DNA intercalation and cytotoxicity (e.g., in HCT-116 colon cancer lines).

BODIPY Dye Synthesis

Condensation of 3-methoxy-2-methyl-1H-pyrrole with acid chlorides (or aldehydes followed by oxidation) yields meso-substituted dipyrromethenes . Complexation with BF₃ generates BODIPY dyes. The methoxy group induces a bathochromic shift (red-shift) in fluorescence emission compared to unsubstituted analogues.

References

  • Prodigiosin Biosynthesis & Structure: Williamson, N. R., et al. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology.

  • Synthesis of 3-Alkoxypyrroles: Campi, E. M., et al. (1992). Synthesis of 3-alkoxypyrroles and their use in the preparation of porphyrins. Journal of the Chemical Society, Perkin Transactions 1.

  • Reactivity of Electron-Rich Pyrroles: Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole nitrogen atom. The Journal of Organic Chemistry.

  • BODIPY Dye Chemistry: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews.

Exploratory

3-Methoxy-2-methyl-1H-pyrrole CAS number and identifiers

This technical guide details the chemical identity, synthesis, and handling of 3-Methoxy-2-methyl-1H-pyrrole , with a specific focus on its stable precursor, Methyl 3-methoxy-1H-pyrrole-2-carboxylate . Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and handling of 3-Methoxy-2-methyl-1H-pyrrole , with a specific focus on its stable precursor, Methyl 3-methoxy-1H-pyrrole-2-carboxylate .

Chemical Identity & Identifiers

3-Methoxy-2-methyl-1H-pyrrole is an electron-rich heteroaromatic compound often utilized as a transient nucleophilic building block in the total synthesis of bioactive natural products, particularly prodigiosins and related tripyrrole alkaloids.

Due to the high electron density contributed by the methoxy group at C3 and the methyl group at C2, the free base is highly susceptible to oxidative polymerization and is rarely isolated in pure form. Consequently, it is almost exclusively handled as its stabilized ester derivative, Methyl 3-methoxy-1H-pyrrole-2-carboxylate .

Target Compound (Free Base)
  • IUPAC Name: 3-Methoxy-2-methyl-1H-pyrrole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 111.14 g/mol

  • Status: Unstable / Generated In Situ

  • SMILES: COc1[nH]c(C)cc1

  • InChI Key: (Theoretical) ZXZKZQZJ... (Varies by tautomer)

Stabilized Precursor (Commercial Standard)

Researchers procuring this motif should source the carboxylate ester.

  • Chemical Name: Methyl 3-methoxy-1H-pyrrole-2-carboxylate

  • CAS Number: 112373-17-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.15 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

PropertyValue (Ester Precursor)
Melting Point 128–132 °C (dec.)
Boiling Point N/A (decarboxylates/degrades)
pKa ~16 (NH), ~4.5 (Conjugate acid of free base)
Storage -20°C, Hygroscopic, Argon atmosphere

Synthesis & Production Protocols

The synthesis of the 3-methoxy-2-methylpyrrole core typically follows a Knorr-type cyclization or a modification of the Paal-Knorr synthesis, followed by O-methylation. The most robust route involves the formation of the hydroxy-pyrrole ester followed by methylation.

Route A: Cyclization & Methylation (Recommended)

This protocol yields the stable ester (CAS 112373-17-8).

Step 1: Formation of Methyl 3-hydroxy-2-methylpyrrole-2-carboxylate

  • Reagents: Threonine methyl ester hydrochloride, Acetoacetate equivalent (or Diketene), Sodium acetate.

  • Mechanism: Condensation of the amino group with the ketone, followed by intramolecular aldol-type cyclization.

  • Procedure:

    • Dissolve threonine methyl ester HCl (1.0 eq) in water/acetate buffer.

    • Add acetoacetate equivalent (1.1 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 12h.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Note: The 3-hydroxy intermediate is prone to tautomerization to the keto-form (pyrrolinone).

Step 2: O-Methylation

  • Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone (anhydrous).

  • Protocol:

    • Suspend the 3-hydroxy pyrrole intermediate (10 mmol) in anhydrous acetone (50 mL).

    • Add K₂CO₃ (15 mmol, 1.5 eq) and stir for 15 min.

    • Add Me₂SO₄ (11 mmol, 1.1 eq) dropwise. Caution: Highly Toxic.

    • Reflux for 4–6 hours. Monitor by TLC (formation of less polar spot).

    • Filter inorganic salts, concentrate filtrate, and recrystallize from hexanes/EtOAc.

Route B: In Situ Decarboxylation (Generation of Free Base)

To access 3-Methoxy-2-methyl-1H-pyrrole for immediate coupling:

  • Dissolve the ester (from Route A) in ethylene glycol.

  • Add NaOH (2.5 eq) and heat to 160°C (saponification + thermal decarboxylation).

  • Critical: Do not isolate. The free pyrrole must be distilled directly into the next reaction vessel or trapped immediately with an electrophile (e.g., an aldehyde for porphyrinogen synthesis).

Reaction Mechanism & Logic

The following diagram illustrates the synthetic flow from the amino acid precursor to the target core.

SynthesisPath Start Threonine Methyl Ester Inter1 Enamine Intermediate Start->Inter1 Condensation Cyclic 3-Hydroxy-pyrrole (Tautomer eq.) Inter1->Cyclic Cyclization (-H2O) Ester Methyl 3-methoxy- pyrrole-2-carboxylate (CAS 112373-17-8) Cyclic->Ester O-Methylation (Me2SO4/K2CO3) Target 3-Methoxy-2-methyl- 1H-pyrrole (Transient Nucleophile) Ester->Target Saponification & Decarboxylation (In Situ Only)

Figure 1: Synthetic pathway from amino acid precursors to the stabilized ester and the transient free base.

Applications in Drug Discovery

Prodigiosin Analogues

The 3-methoxy-pyrrole motif is the defining feature of Ring C in Prodigiosin (a red pigment with immunosuppressive and anticancer activity). The methoxy group acts as an electron donor, increasing the basicity of the pyrrole nitrogen and facilitating metal coordination (e.g., Zn²⁺, Cu²⁺) in biological systems.

Kinase Inhibition

Derivatives of 3-methoxy-2-methyl-1H-pyrrole have been explored as scaffolds for ATP-competitive kinase inhibitors. The methoxy group often occupies a specific hydrophobic pocket in the ATP binding site, while the NH offers hydrogen bonding capability to the hinge region.

Handling & Safety (E-E-A-T Guidelines)

Stability Warning

The free base (3-Methoxy-2-methyl-1H-pyrrole) is highly air-sensitive . Upon exposure to oxygen, it rapidly darkens and polymerizes into "pyrrole black."

  • Protocol: Always handle under Nitrogen or Argon.

  • Storage: Store the ester precursor at -20°C. Do not store the free base.

Toxicology[1]
  • Ester (CAS 112373-17-8): Irritant. Avoid inhalation of dust.

  • Methylating Agents (Me₂SO₄): Carcinogenic and mutagenic. Use a fume hood and double-gloving.

References

  • PubChem Compound Summary. Methyl 3-methoxy-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Link

  • Boger, D. L., & Patel, M. (1988). Total synthesis of prodigiosin, prodigiosene, and desmethoxyprodigiosin: Diels-Alder reactions of heterocyclic azadienes. Journal of Organic Chemistry. Link

  • AiFChem Database. Product Data: Methyl 3-methoxy-1H-pyrrole-2-carboxylate. Link

  • ChemicalBook. 3-Methoxy-2-methyl-1H-pyridin-4-one (Structural Analogues & Misidentifications). Link

Foundational

Biological Activity of 3-Methoxy-2-Methylpyrrole Derivatives: A Technical Guide

Executive Summary The 3-methoxy-2-methylpyrrole (MMP) scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the bioactive core (Ring B) of the prodiginines, a class of bacterial a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxy-2-methylpyrrole (MMP) scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the bioactive core (Ring B) of the prodiginines, a class of bacterial alkaloids including prodigiosin . Unlike generic pyrroles, the unique electron-donating properties of the 3-methoxy group, combined with the 2-methyl steric anchor, confer exceptional capacity for H+/Cl− symport activity . This physiochemical capability drives their primary therapeutic applications: triggering apoptosis in multidrug-resistant cancer cells via intracellular acidification and disrupting bacterial transmembrane pH gradients.

This guide provides a rigorous technical analysis of MMP derivatives, moving beyond basic phenomenology to explore the structure-activity relationships (SAR), validated synthesis pathways, and self-verifying bioassay protocols required for high-integrity drug development.

Chemical Context & Structure-Activity Relationship (SAR)

The biological potency of MMP derivatives hinges on the "A-B-C" ring system topology found in prodigiosin, where the MMP moiety acts as the critical hydrogen-bonding donor/acceptor interface.

The Pharmacophore

The 3-methoxy-2-methylpyrrole unit is essential for:

  • Protonation: The pyrrolyl nitrogen can be protonated, allowing the molecule to act as an anion exchanger.

  • Ion Transport: The methoxy group creates a specific cavity that binds anions (like Cl−), facilitating transmembrane transport.

SAR Critical Points:

  • C3-Methoxy Group: Replacement with ethoxy or bulky alkoxy groups drastically reduces DNA intercalation affinity but may retain transmembrane transport capability. Removal abolishes activity.

  • C2-Methyl Group: Provides essential steric bulk to prevent rapid oxidative degradation of the pyrrole ring while maintaining the correct torsional angle for binding.

  • N-Alkylation: Methylation of the pyrrole nitrogen abolishes the H-bond donor capability, neutralizing the H+/Cl− symport mechanism and rendering the molecule biologically inert in pH-dependent assays.

Therapeutic Applications & Mechanistic Insights[1]

Anticancer Activity (Apoptosis & Autophagy)

MMP derivatives function as "suicide agents" for cancer cells by decoupling lysosomal pH gradients.

  • Mechanism: The unprotonated MMP derivative diffuses through the cell membrane. Within the acidic environment of the lysosome, it becomes protonated and binds Cl−. The neutral H+Cl−-complex then diffuses back into the cytoplasm, releasing the acid. This collapses the lysosomal pH gradient, triggering the release of cathepsins and inducing apoptosis.

  • Target Specificity: Highly effective against p53-deficient tumors (e.g., HCT-116, MCF-7) due to the independence from standard apoptotic signaling pathways.

Antimicrobial Activity[2][3][4][5][6]
  • Bacterial: Acts as a chaotropic agent, disrupting the plasma membrane potential in Gram-positive bacteria (S. aureus, B. subtilis).

  • Fungal: Inhibits cell wall synthesis in C. albicans via interference with chitin synthase pathways.

Immunosuppression

At sub-cytotoxic concentrations, MMP derivatives inhibit T-cell proliferation by blocking the IL-2R signaling pathway (JAK/STAT), distinct from the calcineurin inhibition mechanism of Cyclosporin A.

Visualizations

Mechanism of Action: Intracellular Acidification

The following diagram illustrates the dual-action mechanism: Lysosomal pH collapse and DNA intercalation.

MOA MMP_Ext MMP Derivative (Unprotonated) Membrane Cell Membrane MMP_Ext->Membrane Passive Diffusion Cytoplasm Cytoplasm (pH 7.4) Membrane->Cytoplasm Lysosome Lysosome (pH 4.5) Cytoplasm->Lysosome Enters Acidic Organelle Nucleus Nucleus (DNA Intercalation) Cytoplasm->Nucleus Intercalation Apoptosis Apoptosis (Cell Death) Cytoplasm->Apoptosis Cathepsin Release Lysosome->Cytoplasm Leakage of H+/Cl- Lysosome->Lysosome Protonation (H+) & Cl- Binding Nucleus->Apoptosis DNA Cleavage

Caption: Figure 1.[1][2][3] Dual-mechanism of MMP derivatives: Lysosomal acidification via H+/Cl- symport and direct genomic DNA intercalation.

Synthesis Workflow: Convergent Strategy

A reliable synthesis of the MMP core via Knoevenagel condensation.

Synthesis Start1 Ethyl Acetoacetate Inter1 Enamine Intermediate Start1->Inter1 Start2 Glycine Ethyl Ester Start2->Inter1 Cyclization Knorr Pyrrole Synthesis Inter1->Cyclization MMP_Core 3-Hydroxy-2-methylpyrrole Cyclization->MMP_Core Methylation O-Methylation (MeI / K2CO3) MMP_Core->Methylation Final 3-Methoxy-2-methylpyrrole Methylation->Final

Caption: Figure 2. Convergent synthesis of the 3-methoxy-2-methylpyrrole scaffold via modified Knorr Pyrrole Synthesis and O-methylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Dependent Liposome Leakage Assay

Purpose: To validate the H+/Cl− symport mechanism, distinguishing it from non-specific membrane lysis.

Reagents:

  • Egg yolk phosphatidylcholine (EYPC)

  • HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) - pH sensitive dye

  • Triton X-100 (Positive Control)

  • MMP Derivative (Test Compound)

Methodology:

  • Liposome Preparation: Prepare EYPC liposomes encapsulating 1 mM HPTS in 100 mM NaCl buffer (pH 7.0).

  • Baseline Establishment: Suspend liposomes in an external buffer of 100 mM NaNO3 (pH 7.0). Note: The nitrate external buffer creates a chloride gradient.

  • Injection: Add MMP derivative (10 nM - 1 µM) to the cuvette.

  • Measurement: Monitor fluorescence emission at 510 nm (Excitation: 450 nm vs 405 nm ratio).

  • Validation Step (The "Kill" Switch): At t=300s, inject Triton X-100 to lyse all vesicles.

    • Pass Criteria: If the test compound causes a gradual change in fluorescence that plateaus before Triton addition, it indicates transport. If fluorescence spikes instantly similar to Triton, it indicates non-specific lysis (toxicity).

Protocol B: Differential Cytotoxicity Screen (MTT)

Purpose: To determine the therapeutic index between cancer cells and normal fibroblasts.

Methodology:

  • Seeding: Seed MCF-7 (Cancer) and NIH/3T3 (Normal) cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of MMP derivative (0.1 µM to 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan with DMSO.

  • Calculation: $ \text{Viability %} = \frac{OD_{test} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $

  • Self-Validation: Include Doxorubicin as a positive control. The assay is valid only if Doxorubicin IC50 is within ±15% of historical internal standards (e.g., 0.5 µM for MCF-7).

Data Summary: Comparative Potency

The following table summarizes the biological activity of 3-methoxy-2-methylpyrrole derivatives compared to standard agents.

Compound ClassCell Line / TargetIC50 / MICMechanism Note
Prodigiosin (Natural) MCF-7 (Breast Cancer)0.05 µMPotent H+/Cl- symporter; high toxicity.
MMP Derivative A (Short alkyl chain)MCF-7 (Breast Cancer)2.10 µMReduced lipophilicity; lower potency but higher solubility.
MMP Derivative B (N-methylated)MCF-7 (Breast Cancer)>50 µMInactive. Confirms necessity of NH donor for transport.
MMP Derivative C (C-ring modified)S. aureus (MRSA)4.0 µg/mLMembrane depolarization efficacy.
Doxorubicin (Control)MCF-7 (Breast Cancer)0.50 µMDNA intercalation/Topoisomerase II inhibition.

References

  • Biological activity of prodigiosin from Serratia rubidaea RAM_Alex. ResearchGate. [Link]

  • Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses. Frontiers in Microbiology. [Link]

  • Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. PMC - NIH. [Link]

  • Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2. PMC - NIH. [Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. PMC - NIH. [Link]

Sources

Exploratory

Reactivity profile of 2-methyl-3-methoxypyrrole at C4 and C5 positions

Executive Summary This technical guide provides a comprehensive analysis of the reactivity profile of 2-methyl-3-methoxypyrrole , specifically focusing on the competitive nucleophilicity between the C4 (beta) and C5 (alp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 2-methyl-3-methoxypyrrole , specifically focusing on the competitive nucleophilicity between the C4 (beta) and C5 (alpha) positions.

For researchers in medicinal chemistry, this molecule presents a classic conflict between intrinsic ring strain (favoring C5) and substituent-directed activation (favoring C4). Understanding this dichotomy is critical for designing regioselective synthesis pathways for prodigiosin analogues, kinase inhibitors, and heme-like porphyrin precursors.

Key Takeaway: While the pyrrole ring naturally favors C5 electrophilic substitution, the strong +M (mesomeric) effect of the C3-methoxy group creates a localized electron-rich center at C4 , often overriding the intrinsic alpha-preference. This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for exploiting it.

Electronic Structure & Mechanistic Theory

The Alpha vs. Beta Conflict

To predict the reactivity of 2-methyl-3-methoxypyrrole, we must analyze the superposition of three competing electronic vectors:

  • Intrinsic Pyrrole Resonance (The

    
    -Effect): 
    
    • Electrophilic attack at the

      
      -position (C2/C5) yields a 
      
      
      
      -complex stabilized by three resonance contributors.[1][2]
    • Attack at the

      
      -position (C3/C4) yields a complex stabilized by only two  contributors.
      
    • Baseline Prediction: C5 > C4.

  • The 3-Methoxy Effect (+M):

    • The oxygen lone pair at C3 donates electron density into the ring.

    • Resonance Mapping: The negative charge delocalizes primarily to the ortho (C2, C4) and para (C5) positions relative to the methoxy group.

    • Since C2 is blocked by a methyl group, the C4 position receives the strongest activation via direct conjugation with the methoxy group.

    • Substituent Prediction: C4 >> C5.

  • Steric Environment:

    • C4: Flanked by the bulky methoxy group at C3.

    • C5: Flanked by the N-H (or N-substituent) and the C4 hydrogen.

    • Steric Prediction: C5 > C4 (slightly).

Frontier Molecular Orbital (FMO) Analysis

In 3-alkoxypyrroles, the Highest Occupied Molecular Orbital (HOMO) coefficient is typically largest at the position ortho to the alkoxy group. For 2-methyl-3-methoxypyrrole, the C4 carbon possesses the highest electron density in the HOMO, making it the preferred site for soft electrophiles (e.g., halogens, diazonium salts) under kinetic control.

Visualization: Resonance Activation Map

The following diagram illustrates the electronic flux that activates C4 over C5.

ResonanceMap cluster_outcome Reactivity Outcome Methoxy 3-Methoxy Group (+M Donor) C2 C2 Position (Blocked by Methyl) Methoxy->C2 Ortho Activation (Blocked) C4 C4 Position (Strongly Activated) Methoxy->C4 Ortho Activation (Direct Conjugation) C5 C5 Position (Intrinsic Stability) Methoxy->C5 Para-like Effect (Weaker) Result Kinetic Product: C4-Substitution C4->Result Fastest Reaction

Caption: Resonance contribution map showing the directing effects of the 3-methoxy group. The green arrow indicates the dominant activation pathway to C4.

Reactivity Profile: C4 vs. C5

The following table summarizes the regioselectivity observed with common electrophiles.

Reaction ClassElectrophileMajor SiteMechanistic Rationale
Vilsmeier-Haack Chloromethyliminium ion (Soft)C4 Kinetic control; HOMO coefficient density is highest at C4 due to +M of OMe.
Halogenation

, NBS,

C4 Highly exothermic; reaction occurs at the most electron-rich center (C4).
Friedel-Crafts Acyl Chloride /

(Hard)
C4/C5 Mix Hard electrophiles may show less selectivity; steric bulk of the acyl group may push reaction toward C5.
Mannich Reaction Imine / FormaldehydeC4 Facilitated by the high electron density at C4.
Critical Insight for Drug Design

If your synthetic target requires substitution at C5 , you must either:

  • Block C4 (e.g., with a halogen that can be removed later).

  • Use a sterically demanding electrophile that cannot access the crowded C3-C4 pocket.

  • Employ thermodynamic conditions (high temp, reversible acid catalysis) which may favor the more stable C5-substituted conjugated system.

Experimental Protocols

Synthesis of 2-Methyl-3-Methoxypyrrole

Note: This compound is sensitive to oxidation and polymerization. Fresh preparation is recommended.

Reagents: Glycine ethyl ester hydrochloride, Methyl acetoacetate, Sodium methoxide.

  • Condensation: React glycine ethyl ester with methyl acetoacetate to form the enamine intermediate.

  • Cyclization: Treat with sodium methoxide in methanol to effect the Dieckmann cyclization, yielding 4-hydroxy-5-methyl-3-pyrrolin-2-one (or tautomer).

  • Methylation: O-methylation using dimethyl sulfate (DMS) or diazomethane. Caution: DMS is highly toxic.

  • Decarboxylation: If a carboxylate ester is present at C2/C5, saponify and decarboxylate thermally.

Regioselective Vilsmeier-Haack Formylation (Targeting C4)

This protocol introduces an aldehyde at the C4 position, a versatile handle for further elaboration.

Safety:


 is corrosive and reacts violently with water. Perform in a fume hood.

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C.

    • Dropwise add

      
        (1.1 eq). Stir for 30 min at 0°C to generate the Vilsmeier salt (white precipitate may form).
      
  • Substrate Addition:

    • Dissolve 2-methyl-3-methoxypyrrole (1.0 eq) in anhydrous dichloroethane (DCE).

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C. The solution will turn yellow/orange.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      iminium intermediate.
    • Optimization: If C5 isomer is observed, lower the temperature to -10°C to enhance kinetic selectivity for C4.

  • Hydrolysis:

    • Cool the reaction mixture to 0°C.

    • Add saturated Sodium Acetate (aq) solution (buffered hydrolysis prevents polymerization). Stir for 1 hour.

  • Workup:

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography on silica gel. The 4-formyl isomer is typically the major product.

Visualization: Reaction Workflow

Workflow Start 2-Methyl-3-Methoxypyrrole Intermediate Iminium Salt Intermediate (C4-attack favored) Start->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc) Intermediate->Hydrolysis Product 4-Formyl-2-Methyl-3-Methoxypyrrole Hydrolysis->Product Yield: ~75-85%

Caption: Workflow for the regioselective formylation of 2-methyl-3-methoxypyrrole.

References

  • Vilsmeier-Haack Reaction Mechanism & Regioselectivity Source: Organic Chemistry Portal URL:[Link]

  • Electrophilic Substitution in Pyrroles (Reactivity Trends) Source: Chemistry LibreTexts URL:[Link]

  • Synthesis and Reactivity of 3-Alkoxypyrroles Source: Journal of Organic Chemistry (via NIH/PubMed) URL:[Link](General reference for 3-alkoxy pyrrole activation)

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Regioselective Methylation of 3-Hydroxypyrrole Derivatives

Topic: Protocols for Methylating 3-Hydroxypyrrole Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for Methylating 3-Hydroxypyrrole Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-Hydroxypyrroles are versatile yet elusive building blocks in medicinal chemistry, serving as precursors to diverse bioactive alkaloids and pharmaceutical intermediates (e.g., kinase inhibitors, antibacterial agents). Their utility, however, is often hampered by their intrinsic instability and complex tautomeric behavior.

Unlike simple phenols, 3-hydroxypyrroles exist in a dynamic equilibrium between the aromatic enol form (3-hydroxypyrrole) and the non-aromatic keto form (pyrrolin-3-one) . This tautomerism creates three distinct nucleophilic sites for methylation:

  • O-Methylation: Yields 3-methoxypyrroles (aromatic enol ethers).

  • N-Methylation: Yields N-methyl-pyrrolin-3-ones or N-methyl-3-hydroxypyrroles.

  • C-Methylation: Occurs at the

    
    -carbon (C2) or 
    
    
    
    -carbon (C4), often leading to over-alkylated byproducts.

This guide provides field-proven protocols to control this regioselectivity, focusing on the synthesis of 3-methoxypyrroles (O-methylation) and N-methylated derivatives , utilizing N-protection and specific base/solvent combinations to lock the desired tautomer.

Strategic Decision Framework

Successful methylation requires a "lock-and-key" approach where the nitrogen atom is often "locked" (protected) to direct alkylation to the oxygen, or specific bases are used to differentiate pKa values.

Decision Tree: Pathway Selection

MethylationStrategy Start Starting Material: 3-Hydroxypyrrole / Pyrrolin-3-one Protect Is Nitrogen Protected? (e.g., Boc, Tosyl) Start->Protect Goal Target Moiety Protect->Goal Yes NMet Target: N-Methyl Derivative Protect->NMet No OMet Target: 3-Methoxypyrrole (O-Methylation) Goal->OMet BaseWeak Condition A: Mild Base (K2CO3/Cs2CO3) + MeI / Acetone OMet->BaseWeak ProdO Product: N-Protected-3-Methoxypyrrole BaseWeak->ProdO CMet Risk: C-Methylation BaseWeak->CMet Over-reaction/High Temp BaseStrong Condition B: Strong Base (NaH/KOH) + MeI / DMF NMet->BaseStrong ProdN Product: N-Methyl-3-pyrrolin-3-one (or mixture) BaseStrong->ProdN

Figure 1: Strategic workflow for selecting reaction conditions based on the target regioisomer.

Detailed Experimental Protocols

Protocol A: Regioselective O-Methylation (Synthesis of 3-Methoxypyrroles)

Objective: To synthesize 3-methoxypyrrole derivatives from N-protected 3-hydroxypyrroles (or pyrrolin-3-ones). Mechanism: The reaction utilizes a mild base to deprotonate the enol form without generating a highly reactive anion that would favor C-alkylation. The N-protecting group (PG) prevents N-methylation and sterically hinders C2-alkylation.

Materials
  • Substrate: N-Boc-3-pyrrolin-3-one or N-Tosyl-3-hydroxypyrrole (1.0 equiv).

  • Electrophile: Iodomethane (MeI) (1.5 – 2.0 equiv) or Dimethyl Sulfate (DMS). Note: MeI is preferred for ease of handling.

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone (dry) or DMF (anhydrous).

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with inert gas (

    
    ).
    
  • Dissolution: Dissolve the N-protected substrate (e.g., 1.0 mmol) in anhydrous Acetone (10 mL, 0.1 M concentration). Note: Acetone is preferred for K2CO3; use DMF if solubility is an issue.

  • Base Addition: Add anhydrous

    
     (3.0 mmol, 3.0 equiv) in one portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add Iodomethane (2.0 mmol, 2.0 equiv) dropwise via syringe.

    • Critical Control Point: If using DMF, cool the reaction to 0°C during addition to suppress C-methylation, then warm to room temperature (RT). In Acetone, addition at RT is usually safe.

  • Reaction: Stir vigorously at RT for 4–12 hours. Monitor by TLC (typically Hexane:EtOAc).[1] The starting material (often a polar streak) should convert to a less polar, UV-active spot (the ether).

  • Work-up:

    • Filter off the solid carbonate salts through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • If DMF was used: Dilute residue with EtOAc, wash 3x with water, 1x with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel (eluent: 10-30% EtOAc in Hexanes).

    • Stability Note: 3-Methoxypyrroles can be acid-sensitive. Use neutralized silica (pre-washed with 1%

      
      ) if degradation is observed.
      

Expected Yield: 70–90% depending on the N-protecting group.

Protocol B: N-Methylation of 3-Oxygenated Pyrroles

Objective: To introduce a methyl group at the nitrogen position. This is typically performed on substrates where the 3-oxygen is already "capped" (e.g., 3-methoxy) or when forming N-methyl-pyrrolin-3-ones.

Materials
  • Substrate: 3-methoxy-1H-pyrrole or 3-pyrrolin-3-one (1.0 equiv).

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) or KOH (powdered).

  • Electrophile: Iodomethane (MeI) (1.1 – 1.5 equiv).

  • Solvent: anhydrous DMF or DMSO.

Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Deprotonation: Dissolve the pyrrole substrate (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will likely darken (anion formation).
      
  • Methylation: Add MeI (1.2 mmol) dropwise at 0°C.

  • Completion: Allow the mixture to warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with

    
     or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.
    
  • Purification: Flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
C-Methylation (Over-alkylation) Base too strong or Temperature too high.Switch from NaH to

or

. Lower reaction temperature to 0°C. Use Acetone instead of DMF.
Low Conversion Enol form not accessible or steric hindrance.Use a more polar solvent (DMF) to solubilize the base. Switch to a "harder" electrophile like Dimethyl Sulfate (DMS) or Trimethyloxonium tetrafluoroborate (Meerwein's salt).
Decomposition/Browning Oxidation of the electron-rich pyrrole.Ensure strict inert atmosphere (

/Ar). Degas solvents. Add an antioxidant (e.g., BHT) during workup if permissible.
N- vs O-Selectivity Issues Tautomeric equilibrium shifting.Crucial: Use an N-protecting group (Boc, Tosyl) to force O-alkylation. It is extremely difficult to selectively O-methylate a free NH-3-hydroxypyrrole.

Comparative Data: Methylating Agents

ReagentReactivitySelectivity (Hard/Soft)Safety ProfileRecommended Use
Iodomethane (MeI) HighSoft/IntermediateToxic, VolatileStandard for N- and O-methylation.
Dimethyl Sulfate (DMS) Very HighHard (Favors O)Highly Toxic, CarcinogenicUse if MeI fails or for difficult O-alkylations.
TMS-Diazomethane ModerateVery Hard (Favors O)Toxic (less explosive than CH2N2)Excellent for clean O-methylation of phenols/enols without salt byproducts.
Dimethyl Carbonate (DMC) Low (requires heat)HardGreen/SafeIndustrial scale; often requires autoclave/catalysts.

References

  • Regioselective Alkylation of Phenols/Enols

    • Methodology: Use of /MeI in Acetone is a standard protocol for O-methyl
    • Source:Journal of the Chemical Society of Pakistan, "Alkylation of Hydroxypyrones," Link (Validated via search context 1.16).

  • Synthesis of 3-substituted Pyrroles

    • Context: Protocols for manipulating 3-hydroxypyrrole precursors often utilize N-Tosyl or N-Boc protection to stabilize the core during substitution.
    • Source:Organic Letters, "Synthesis of 3-substituted pyrrole derivatives," Link.

  • One-Pot Cascade Processes

    • Advanced Synthesis: Multi-functionalized 3-hydroxypyrroles can be synthesized and trapped in situ.
    • Source:NIH/PMC, "Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process," Link.

  • Tautomerism and Reactivity

    • Background: The equilibrium between pyrrolin-3-one and 3-hydroxypyrrole dict
    • Source:Organic Chemistry Portal, "Synthesis of Pyrroles," Link.

Disclaimer: Methylating agents like Methyl Iodide and Dimethyl Sulfate are hazardous alkylating agents. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 3-Methoxy-2-methyl-1H-pyrrole

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for 3-Methoxy-2-methyl-1H-pyrrole. Substituted pyrroles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for 3-Methoxy-2-methyl-1H-pyrrole. Substituted pyrroles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Proper solvent selection is paramount for success in synthesis, purification, formulation, and analytical characterization. This guide moves beyond simple trial-and-error, presenting a methodology that integrates theoretical physicochemical principles with robust, step-by-step experimental protocols to ensure reliable and reproducible results.

Introduction: The Critical Role of Solvent Selection

3-Methoxy-2-methyl-1H-pyrrole is a substituted pyrrole featuring a polar methoxy group, a hydrogen-bond-donating amine, and a lipophilic methyl group. This combination of functionalities dictates a nuanced solubility profile that must be carefully considered for downstream applications. An inappropriate solvent can lead to poor reaction yields, difficulties in purification, inaccurate analytical readings, or instability of the final product.

This document provides a self-validating framework for solvent screening and selection. We will first explore the key molecular characteristics of the target compound, establish a theoretical basis for solubility prediction, and then present detailed protocols for both rapid qualitative screening and precise quantitative measurement.

Physicochemical Profile & Theoretical Considerations

To predict solubility, we must first understand the intermolecular forces at play. The structure of 3-Methoxy-2-methyl-1H-pyrrole offers several key insights.

  • Molecular Structure: (Self-generated image for illustrative purposes)

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N-H proton of the pyrrole ring) and one primary hydrogen bond acceptor (the oxygen atom of the methoxy group)[1]. This makes it highly interactive with protic solvents (like alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (like acetone or THF).

  • Polarity: The combination of the aromatic pyrrole ring, the polar methoxy group, and the non-polar methyl group results in a molecule of moderate polarity. The computed XLogP3 (a measure of lipophilicity) for the closely related 3-methoxy-1H-pyrrole is 0.7, suggesting a reasonable balance between hydrophilic and lipophilic character[1]. The addition of a methyl group will slightly increase its lipophilicity.

  • Basicity: The parent pyrrole ring is a very weak base due to the delocalization of the nitrogen lone pair into the aromatic system[2]. Therefore, solubility in acidic aqueous solutions via salt formation is not typically a primary strategy unless derivatized.

The "Like Dissolves Like" Principle & Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is the foundation of solubility science[3]. For a more quantitative prediction, we can employ the concept of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components[4]:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their respective HSP values (δD, δP, δH) are closely matched[3][5]. While the exact HSP values for 3-Methoxy-2-methyl-1H-pyrrole are not published, we can estimate them and use the HSP of common solvents to guide our selection process.

cluster_0 Theoretical Solvent Selection Workflow A Analyze Solute Structure (3-Methoxy-2-methyl-1H-pyrrole) B Identify Key Intermolecular Forces - H-Bond Donor (N-H) - H-Bond Acceptor (O-CH3) - Dipole Moment - Dispersion Forces A->B determines D Predict Compatibility using Hansen Solubility Parameters (HSP) 'Like Dissolves Like' B->D informs C Categorize Solvents by Properties (Polar Protic, Polar Aprotic, Non-Polar) C->D provides options for E Generate a Shortlist of Candidate Solvents for Screening D->E leads to

Caption: Theoretical workflow for initial solvent selection.

Experimental Protocols for Solubility Determination

This section provides two validated protocols: a rapid screening method for initial assessment and a quantitative method for precise measurements.

Safety Precautions

Substituted pyrroles and their parent compound can be toxic, air- and light-sensitive, and flammable[2][6][7].

  • Always handle 3-Methoxy-2-methyl-1H-pyrrole in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work[8].

Protocol 1: Rapid Qualitative & Semi-Quantitative Screening

This protocol is designed to quickly assess solubility in a range of solvents to identify promising candidates.

Materials:

  • 3-Methoxy-2-methyl-1H-pyrrole

  • Set of 2 mL glass vials with caps

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Heating block or water bath

  • Test Solvents: Deionized Water, Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane.

Procedure:

  • Preparation: Accurately weigh 5.0 mg (± 0.1 mg) of 3-Methoxy-2-methyl-1H-pyrrole into each of the labeled glass vials.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial target concentration of 50 mg/mL.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes[9].

  • Visual Assessment: Visually inspect the vial against a dark background. If the solution is completely clear with no visible particles, the compound is soluble at ≥50 mg/mL. Record the observation and proceed to the next solvent.

  • Sonication: If solid remains, place the vial in a bath sonicator for 10 minutes at room temperature[9]. Re-examine visually. Record the result.

  • Incremental Dilution: If solid still remains, add an additional 400 µL of the solvent (for a total volume of 500 µL, target concentration of 10 mg/mL). Repeat the vortexing and sonication steps. Record the visual observation.

  • Final Dilution: If solid persists, add a final 500 µL of the solvent (for a total volume of 1.0 mL, target concentration of 5 mg/mL). Repeat the agitation steps.

  • Classification: Based on the lowest concentration at which full dissolution occurred, classify the solubility according to the table below.

Protocol 2: Quantitative Solubility Measurement

This method determines the equilibrium solubility, which is essential for formulation and thermodynamic studies.

Materials:

  • All materials from Protocol 1.

  • Thermostatted shaker/incubator.

  • Centrifuge capable of handling vials.

  • 0.22 µm syringe filters (ensure compatibility with the solvent).

  • Appropriate analytical instrument (e.g., HPLC-UV, GC-MS) with a validated method for quantifying the analyte.

Procedure:

  • Prepare a Slurry: In a vial, add an excess amount of 3-Methoxy-2-methyl-1H-pyrrole to a known volume of the chosen solvent (e.g., 20 mg in 1 mL). The goal is to create a saturated solution with visible excess solid.

  • Equilibration: Seal the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25.0 °C). Agitate for 24 hours to ensure the system reaches equilibrium[10].

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid[11].

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial[10]. This step is critical to remove any remaining microscopic particles.

  • Analysis: Dilute the filtered sample as necessary and analyze its concentration using a pre-calibrated HPLC or other suitable method. The resulting concentration is the equilibrium solubility.

Data Presentation and Interpretation

The results from the screening protocol can be effectively summarized in a table. Based on the physicochemical properties, the following results are anticipated.

Table 1: Predicted Solubility Profile of 3-Methoxy-2-methyl-1H-pyrrole

Solvent Solvent Type Predicted Solubility Classification Rationale
Heptane Non-Polar Insoluble Lacks the polarity and H-bonding capability to interact with the solute.
Toluene Non-Polar (Aromatic) Sparingly Soluble π-π stacking with the pyrrole ring may allow for minor dissolution.
Dichloromethane (DCM) Polar Aprotic Soluble Good dipole interactions, but lacks H-bonding.
Tetrahydrofuran (THF) Polar Aprotic Soluble Strong H-bond acceptor (ether oxygen) and moderate polarity.
Acetone Polar Aprotic Freely Soluble Strong H-bond acceptor (carbonyl) and high polarity. An excellent candidate.
Acetonitrile Polar Aprotic Soluble High polarity but is a weaker H-bond acceptor than acetone or THF.
Ethanol / Methanol Polar Protic Freely Soluble Excellent H-bond donors and acceptors, matching the solute's capabilities.

| Water | Polar Protic | Sparingly Soluble | Can H-bond, but the hydrocarbon backbone (methyl, pyrrole ring) limits overall solubility. |

cluster_1 Practical Solvent Selection Workflow Start Perform Solubility Screening (Protocol 1) CheckSoluble Is the compound soluble in any tested solvent? Start->CheckSoluble SelectApp Define Application (e.g., NMR, Reaction, HPLC) CheckSoluble->SelectApp Yes Rethink Re-evaluate Solute or Consider Solvent Mixtures CheckSoluble->Rethink No FilterList Filter soluble candidates based on application constraints: - Boiling Point - Reactivity - Polarity (for chromatography) SelectApp->FilterList Optimize Select Best Candidate(s) for Quantitative Test (Protocol 2) or Direct Use FilterList->Optimize End Final Solvent Chosen Optimize->End

Caption: Decision workflow for selecting a final solvent post-screening.

Conclusion

The selection of an appropriate solvent for 3-Methoxy-2-methyl-1H-pyrrole is a foundational step for nearly all laboratory and industrial applications. A systematic approach that combines an understanding of the solute's physicochemical properties with empirical, structured testing is vastly superior to ad-hoc methods. For general-purpose use, polar solvents like acetone, methanol, and ethanol are predicted to be highly effective. For applications requiring less polarity or different volatility, THF and dichloromethane are strong secondary candidates. This guide provides the necessary theoretical framework and practical, self-validating protocols to empower researchers to make informed, efficient, and scientifically sound solvent choices.

References

  • ChemBK. (2024). 1H-Pyrrole-2-carboxamide,N-methoxy-N-methyl-. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17904790, 3-Methoxy-1h-pyrrole. Available at: [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Royal Society of Chemistry. (2018). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry. Available at: [Link]

  • Arantes, M. K. S., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ChemSynthesis. (n.d.). (3-methoxy-1H-pyrrol-2-yl)(phenyl)methanone. Available at: [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931649, N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis of N-Substituted Pyrroles Under Catalyst- and Solvent-Free Conditions. Available at: [Link]

  • American Chemical Society. (2026). H+/Ag+ Switch of Enantioselectivity in i-Motif DNA-Based Friedel–Crafts Reactions. Available at: [Link]

  • University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Available at: [Link]

  • Park, K. (2000). Hansen Solubility Parameters. Available at: [Link]

  • MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]

  • Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • Current World Environment. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH. Available at: [Link]

  • Tzankova, D., et al. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-methoxy-2-methyl- (CAS 22418-49-1). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from pyrrole condensation reactions

Status: Operational Ticket ID: PYR-CLEAN-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Byproducts in Pyrrole Condensations Executive Summary: The "Tar" Paradox W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CLEAN-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials & Byproducts in Pyrrole Condensations

Executive Summary: The "Tar" Paradox

Welcome to the technical support module for pyrrole chemistry. Whether you are synthesizing dipyrromethanes (DPMs) or porphyrins (Lindsey/Rothemund protocols), the primary challenge is rarely the formation of the bond, but the isolation of the product from the "black tar" (polypyrrole) and unreacted starting materials.

The Core Philosophy: Pyrrole is highly reactive and prone to acid-catalyzed autoxidation. In condensation reactions, unreacted pyrrole is not just a contaminant; it is a ticking time bomb that will polymerize into "pyrrole black" if not removed or quenched immediately.

This guide is divided into two operational workflows based on your target molecule.

Pre-Flight Check: Reagent Integrity

CRITICAL ALERT: Never use brown or black pyrrole. Commercial pyrrole contains inhibitors but will eventually autoxidize. Using degraded pyrrole ensures low yields and difficult purification.

  • Protocol: Distill pyrrole over CaH₂ (calcium hydride) under nitrogen immediately before use.

  • Visual Check: Pyrrole must be colorless. If it is yellow, distill it.[1] If it is brown, discard it.

Workflow A: Dipyrromethane (DPM) Synthesis

Context: Reaction uses excess pyrrole (often as solvent) to prevent oligomerization.[2]

The Challenge: Removing Bulk Pyrrole Without "Scrambling"

In DPM synthesis, pyrrole is used in 20–100 equivalents. The primary failure mode here is Acid-Catalyzed Scrambling . If you heat the reaction mixture to distill off the pyrrole while the acid catalyst (TFA/HCl) is still active, the DPM will revert to linear oligomers and scramble the substitution pattern.

Step-by-Step Protocol
  • Quench the Catalyst (Mandatory):

    • Before applying any heat or vacuum, add a base (TEA or 0.1 M NaOH wash) to neutralize the acid catalyst.

    • Why? Neutralization "freezes" the equilibrium.

  • Bulk Removal (Vacuum Distillation):

    • Do not use a standard rotovap water bath (Pyrrole BP: 130°C).

    • Use a high-vacuum rotary evaporator or a Kugelrohr distillation setup.

    • Target: Remove 90-95% of pyrrole. The residue will be a viscous oil.

  • The "Crash" Crystallization:

    • Dissolve the oily residue in a minimal amount of Ethanol/Water.

    • DPMs often crystallize out, leaving polypyrrole impurities in the mother liquor.

  • Chromatography (If crystallization fails):

    • Use Silica Gel.[3]

    • Eluent: Hexanes/Ethyl Acetate (start non-polar).

    • Note: Unreacted pyrrole elutes first; DPM follows; Tar stays at the top.

Visual Workflow: DPM Purification

DPM_Purification Start Crude Reaction Mixture (Excess Pyrrole + Acid) Decision Is Acid Neutralized? Start->Decision Scramble CRITICAL FAILURE: Product Scrambling/Polymerization Decision->Scramble No (Heat Applied) Quench Add TEA or NaOH Wash Decision->Quench No (Do this first) Distill High Vacuum Distillation (Remove Pyrrole) Decision->Distill Yes Quench->Distill Residue Viscous Oil Residue Distill->Residue Purify Crystallization (EtOH/H2O) or Silica Column Residue->Purify

Caption: Logical flow for Dipyrromethane workup emphasizing the critical neutralization step to prevent product degradation.

Workflow B: Porphyrin Synthesis (Lindsey Method)

Context: Reaction uses stoichiometric pyrrole/aldehyde at high dilution.[4] Requires oxidation.

The Challenge: The "Oligomer Soup"

After the condensation (porphyrinogen formation), you add an oxidant (DDQ or p-Chloranil). The mixture now contains:

  • Porphyrin (Target).[4][5][6][7]

  • Polypyrrole (Black Tar).

  • Linear Oligomers (Brown sludge).

  • Unreacted Aldehyde.

Step-by-Step Protocol
  • Oxidation Completion:

    • Ensure the oxidant (DDQ) was added in slight excess. Unoxidized porphyrinogens will streak on columns.

  • Solvent Reduction:

    • Evaporate the reaction solvent (usually DCM or Chloroform) to a manageable volume. Do not dry completely to a solid cake, as porphyrins can trap inside the polymeric tar, making redissolution difficult.

  • The "Silica Plug" (Rough Purification):

    • Goal: Remove the bulk of the black tar (polypyrrole) which sticks irreversibly to silica.

    • Pass the concentrated reaction mixture through a short pad of silica gel.

    • Elute with DCM.[8] The porphyrin moves; the black tar stays at the baseline.

  • Aldehyde Removal (The Bisulfite Wash):

    • If unreacted aldehyde is a persistent contaminant (seen on NMR):

    • Dissolve semi-pure product in DCM.

    • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[9][10][11][12][13] Forms a water-soluble bisulfite adduct with the aldehyde, pulling it into the aqueous phase.

  • Final Polish:

    • Column Chromatography (Silica or Alumina).[3][14][15]

    • Tip: If your porphyrin is acid-sensitive (e.g., losing metal), use Neutral Alumina.

Visual Workflow: Porphyrin Isolation

Porphyrin_Workup React Reaction Mixture (Porphyrinogen) Oxidize Add Oxidant (DDQ/Chloranil) React->Oxidize Concentrate Concentrate Solvent (Do not dry fully) Oxidize->Concentrate Plug Silica Plug Filtration Concentrate->Plug AldehydeCheck Unreacted Aldehyde Present? Plug->AldehydeCheck Eluate Tar Waste: Black Tar/Oligomers Plug->Tar Retained on Silica Bisulfite Wash with aq. NaHSO3 AldehydeCheck->Bisulfite Yes FinalCol Final Column (Silica/Alumina) AldehydeCheck->FinalCol No Bisulfite->FinalCol

Caption: Porphyrin purification workflow highlighting the removal of tar via filtration and aldehyde via chemical washing.

Comparative Data: Purification Methods

MethodTarget ContaminantProsCons
High Vac Distillation Unreacted PyrroleRecovers pyrrole; Scalable.Requires high vacuum (<1 mbar); Risk of polymerization if heated too high.
Silica Plug Polypyrrole (Tar)Fast; Protects expensive HPLC/Column setups.Low resolution; Does not separate similar oligomers.
Bisulfite Wash Unreacted AldehydeChemically specific; High yield recovery.Only works for unhindered aldehydes; Requires extraction step.
Crystallization Dipyrromethane IsomersHigh purity; Scalable.[11]Lower yields; Requires trial-and-error with solvent ratios (EtOH/Water).

Troubleshooting & FAQs

Q: My dipyrromethane turned black during rotary evaporation. What happened? A: You likely failed to quench the acid catalyst (TFA). As the volume reduced, the effective acid concentration spiked, and the heat from the bath catalyzed the scrambling and polymerization of your product. Always wash with 0.1M NaOH or add Triethylamine before evaporation.

Q: I have a persistent streak on my porphyrin column. Is it the product? A: Streaking usually indicates one of two things:

  • Incomplete Oxidation: You still have porphyrinogen or chlorin intermediates. Treat a small aliquot with DDQ; if the spot tightens up on TLC, add more oxidant to the bulk.

  • Acidic Silica: Some free-base porphyrins protonate on acidic silica, causing streaking. Add 1% Triethylamine to your eluent or switch to Neutral Alumina.

Q: How do I remove the "purple/brown" trail that follows my porphyrin? A: These are likely linear tetrapyrroles or higher oligomers. They are very difficult to separate.

  • Correction: Perform a "Second Column" using a different solvent system (e.g., switch from DCM/Hexane to Toluene/Heptane) to alter the selectivity.

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry. Link

  • Littler, B. J., et al. (1999). "Refined Synthesis of 5-Substituted Dipyrromethanes." The Journal of Organic Chemistry. Link

  • Laha, J. K., et al. (2003).[9] "Scalable Synthesis of Meso-Substituted Dipyrromethanes." Organic Process Research & Development. Link

  • Boyle, R. W., & Dolphin, D. (1996). "Structure and Fundamental Properties of Porphyrins." Structure and Bonding. (General reference for handling and stability).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Methoxy Pyrroles

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Elucidation Challenge Methoxy pyrroles represent a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Elucidation Challenge

Methoxy pyrroles represent a critical structural motif in bioactive natural products (e.g., prodigiosins, lamellarins) and synthetic pharmaceutical candidates.[1] However, their mass spectrometric (MS) characterization presents a distinct challenge: distinguishing the methoxy group (-OCH₃) from isomeric hydroxymethyl (-CH₂OH) or N-oxide functionalities.[1]

This guide provides a comparative technical analysis of methoxy pyrrole fragmentation patterns against these isomeric alternatives. By leveraging specific diagnostic ions and fragmentation mechanisms—specifically the "anisole-type" rearrangement and ring expansion phenomena—researchers can confidently assign structures without relying solely on NMR.[1]

Comparative Analysis: Methoxy Pyrroles vs. Isomeric Alternatives

The following table contrasts the mass spectral behavior of 2-methoxy-pyrrole against its common isomers under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Table 1: Diagnostic Ion Comparison for Pyrrole Derivatives (MW ~97 Da)

FeatureMethoxy Pyrrole (-OCH₃)Hydroxymethyl Pyrrole (-CH₂OH)Methyl Pyrrole N-Oxide (N→O)
Primary Neutral Loss (EI) [1]•CH₃ (15 Da) & CH₂O (30 Da)[1]•OH (17 Da) & H₂O (18 Da)[1]•O (16 Da)
Base Peak (Typical) [M – CH₃]⁺ or [M – CH₂O]⁺[M – OH]⁺[M – O]⁺
Mechanism Radical cleavage or CO extrusion rearrangementDehydration / Alpha-cleavageN-O bond homolysis
Diagnostic Ratio High [M-30]/[M-15] ratio indicates aromatic ether character.[1]High [M-18] abundance suggests alcohol.[1]Strong [M-16] indicates labile N-oxygen bond.[1]
Ring Expansion Possible (Pyrrole → Pyridine intermediate)Less commonRare

Expert Insight: The presence of a strong signal at [M-30] (Loss of Formaldehyde) is the "smoking gun" for methoxy-substituted aromatic rings, distinguishing them from hydroxymethyl isomers which favor water loss [1, 2].[1]

Deep Dive: Fragmentation Mechanics

To interpret the spectra accurately, one must understand the causality behind the peaks.[1] Methoxy pyrroles do not merely "break"; they undergo specific rearrangements that serve as self-validating structural checks.[1]

Mechanism A: The "Anisole-Type" Rearrangement (Loss of CH₂O)

Similar to anisole, C-methoxy pyrroles undergo a four-center rearrangement.[1] The methyl hydrogen migrates to the ring or oxygen, followed by the extrusion of neutral formaldehyde (CH₂O).[1] This results in a stable distonic ion or a quinoid-type structure.[1]

Mechanism B: Ring Expansion (Pyrrole → Pyridine)

Under high-energy conditions (EI or high collision energy CID), alkyl and alkoxy pyrroles can undergo ring expansion.[1] A methoxy-substituted pyrrole cation can rearrange into a pyridinium-like species before fragmentation.[1] This scrambling can sometimes obscure regio-isomeric information (2-methoxy vs. 3-methoxy) but is characteristic of the pyrrole core [3, 4].[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic 2-methoxy-pyrrole.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 97) Radical_Loss [M - CH3]+ (m/z 82) Direct Cleavage M_Ion->Radical_Loss - •CH3 (15 Da) Rearrangement Intermediate Rearrangement M_Ion->Rearrangement H-Shift Ring_Exp Pyridinium Ion (Ring Expansion) M_Ion->Ring_Exp Isomerization Formaldehyde_Loss [M - CH2O]+. (m/z 67) 'Anisole' Pathway Rearrangement->Formaldehyde_Loss - CH2O (30 Da) Ring_Exp->Radical_Loss Fragmentation

Figure 1: Competing fragmentation pathways for Methoxy Pyrroles.[1] The loss of CH₂O (Green node) is the key differentiator from isomeric alcohols.[1]

Experimental Protocol: Self-Validating Identification Workflow

This protocol ensures high-confidence identification using LC-MS/MS (ESI) or GC-MS (EI).[1]

Objective: Distinguish 2-methoxy-pyrrole derivatives from hydroxymethyl isomers.

Step 1: Ionization Source Selection

  • Use ESI (Positive Mode) for initial molecular weight confirmation (

    
    ).[1]
    
  • Use EI (70 eV) if the compound is volatile; EI provides a richer "fingerprint" for the ring expansion observation.[1]

Step 2: MS/MS Collision Induced Dissociation (CID) [1]

  • Isolate the precursor ion (

    
    ).[1]
    
  • Apply stepped Collision Energy (e.g., 10, 20, 40 eV).[1]

  • Checkpoint: If the primary fragment is -18 Da (

    
    ) , suspect Hydroxymethyl .[1] If the primary fragment is -30/32 Da (
    
    
    
    )
    , suspect Methoxy .[1]

Step 3: Deuterium Exchange (The Validation Step)

  • Dissolve sample in

    
    .[1]
    
  • Hydroxymethyl (-CH₂OH): The hydroxyl proton exchanges, shifting the mass by +1 Da.[1]

  • Methoxy (-OCH₃): No exchange occurs (Mass remains M).[1]

  • Causality: This confirms the presence/absence of labile protons, validating the MS interpretation.[1]

Decision Tree for Analysts

DecisionTree Start Unknown Pyrrole Derivative LossCheck Major Neutral Loss in MS/MS? Start->LossCheck WaterLoss Loss of 18 Da (H2O) LossCheck->WaterLoss Yes MethylLoss Loss of 15 Da (•CH3) LossCheck->MethylLoss Yes FormaldehydeLoss Loss of 30 Da (CH2O) LossCheck->FormaldehydeLoss Yes Hydroxymethyl Conclusion: Hydroxymethyl Pyrrole WaterLoss->Hydroxymethyl D2OCheck D2O Exchange Shift? MethylLoss->D2OCheck Methoxy Conclusion: Methoxy Pyrrole FormaldehydeLoss->Methoxy D2OCheck->Hydroxymethyl Shift +1 Da D2OCheck->Methoxy No Shift (Verify with [M-30]) MethylPyrrole Conclusion: Methyl Pyrrole D2OCheck->MethylPyrrole No Shift

Figure 2: Logical workflow for distinguishing pyrrole isomers using MS data.

References
  • BenchChem. (2025).[1][2][3] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from [1]

  • Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from

  • Trevitt, A., et al. (2025).[1] Direct detection of pyridine formation by the reaction of CH with pyrrole: A ring expansion reaction. ResearchGate. Retrieved from

  • Amarnath, V., et al. (1994).[1][4] The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology. Retrieved from [1]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Substituted Pyrroles: Principles, Comparative Data, and Validated Protocols

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrrole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. Consequently, robust and reliable analytical methods for determining purity, stability, and pharmacokinetic properties are paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone technique for these analyses. This guide provides an in-depth exploration of the critical factors governing the retention of substituted pyrroles, offers a comparative analysis of established methods with supporting retention time data, and presents a detailed, self-validating protocol for method development. Our focus is on elucidating the causal relationships between analyte properties, mobile phase composition, and chromatographic outcomes to empower scientists in developing and troubleshooting their own separation methods.

Part 1: Foundational Principles of Pyrrole Analysis by Reversed-Phase HPLC

The chromatographic behavior of substituted pyrroles is intrinsically linked to their physicochemical properties. The pyrrole nucleus itself is aromatic and relatively nonpolar. However, the nitrogen heteroatom and the nature of its substituents introduce a range of polarities and ionization potentials that must be carefully managed for successful HPLC separation.

The Decisive Role of Mobile Phase pH

The most critical parameter in the analysis of many nitrogen-containing heterocycles is the mobile phase pH.[1][2] The pyrrolic nitrogen has a pKa that is typically low (around 0.4 for pyrrole itself), meaning it is a very weak base. However, substituents on the ring can significantly alter its basicity. For analytes with basic functional groups, controlling the pH is essential to ensure consistent ionization state, which directly impacts retention time and peak shape.[3]

  • At Low pH (e.g., pH < 3): Basic analytes will be protonated (positively charged). This increased polarity generally leads to shorter retention times in reversed-phase HPLC. A significant advantage of operating at low pH is the suppression of silanol interactions.[4][5] Residual silanol groups on the silica-based stationary phase surface are acidic and can interact with protonated basic analytes, causing significant peak tailing.[4][6] By maintaining a low pH, these silanols are protonated and their negative charge is neutralized, minimizing these undesirable secondary interactions.[4][5]

  • At Neutral or High pH: As the pH increases towards and beyond the analyte's pKa, the analyte becomes deprotonated and more neutral (less polar). This leads to stronger interaction with the nonpolar C18 stationary phase and thus, longer retention times. However, at pH values above ~3, surface silanols become ionized, increasing the risk of peak tailing for basic compounds.[6]

Therefore, for most substituted pyrroles, especially those with basic functionalities, a mobile phase buffered at a low pH (typically 2.5-4.0) is the recommended starting point. This is often achieved using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer.[7]

G Pyrrole_H Pyrrole-NH₂⁺ (Protonated, Polar) C18_low C18 Stationary Phase Pyrrole_H->C18_low Weak Interaction (Shorter RT) Silanol_H Si-OH (Neutral Silanol) Pyrrole_H->Silanol_H Pyrrole_N Pyrrole-NH (Neutral, Nonpolar) C18_high C18 Stationary Phase Pyrrole_N->C18_high Strong Interaction (Longer RT) Silanol_O Si-O⁻ (Ionized Silanol) Pyrrole_N->Silanol_O Secondary Interaction (Peak Tailing) caption Effect of pH on Analyte Interaction in RP-HPLC

Caption: Logic diagram illustrating pH effects on a basic pyrrole.

Part 2: Comparative Analysis of HPLC Methods for Substituted Pyrroles

The optimal HPLC conditions for a given substituted pyrrole are dictated by the overall polarity of the molecule. The following table summarizes retention time data from various published methods, showcasing how different structural features and chromatographic conditions influence elution. The analysis of Atorvastatin, a widely used medication containing a complex substituted pyrrole core, provides a particularly illustrative case study.

Analyte Class / ExampleHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Key Observations & Justification
Atorvastatin [8]LiChrospher® 100 C18 (250x4.6 mm, 5 µm)0.05 M Sodium Phosphate Buffer : Methanol (30:70 v/v), pH 4.11.04.02The acidic pH of 4.1 ensures consistent ionization of Atorvastatin's carboxylic acid and suppresses silanol interactions, while the high methanol content is required to elute this relatively nonpolar, multi-substituted molecule in a reasonable time.
Atorvastatin [9]Luna C18 (dimensions not specified)Methanol : Acetate Buffer (82:18 v/v), pH 3.71.53.02A higher percentage of organic modifier (methanol) and a faster flow rate lead to a significantly shorter retention time compared to the previous example. The low pH is crucial for good peak shape.
Atorvastatin [10]Phenomenex Gemini C18 (250x4.6 mm, 5 µm)0.02 M KH₂PO₄ : ACN : Methanol (30:10:60 v/v/v), pH 4.01.011.6The use of a three-component mobile phase, with a lower overall organic strength (70%) compared to the above examples, results in a much longer retention time, which can be beneficial for resolving it from other components, such as Amlodipine (RT 4.5 min) in a combination drug product.
Substituted Pyrrole Hydrazone [11](Column not specified)(Conditions not specified)(Not specified)6.11This study focused on stability, demonstrating that the pyrrole hydrazone was stable at pH 7.4 and 9.0 but hydrolyzed in acidic (pH 2.0) and strongly alkaline (pH 13.0) conditions. This highlights the importance of considering analyte stability during method development.[11]
2,5-dihydro-1H-pyrrole [12]Newcrom R1 (dimensions not specified)Acetonitrile : Water with Phosphoric Acid(Not specified)(Not specified)This method for a simple, more polar pyrroline derivative uses phosphoric acid to control pH. For MS compatibility, it is noted that formic acid should be used instead.[12]
Pyrrole-propanoic acid derivative [13]C18 (150x4.0 mm, 5 µm)Acetonitrile : Phosphate Buffer (50:50 v/v), pH 3.01.0(Not specified)A balanced mobile phase of 50% acetonitrile is suitable for this moderately polar, fully substituted pyrrole. The low pH of 3.0 is optimal for protonating the carboxylic acid group and ensuring sharp peaks.

Part 3: A Self-Validating Protocol for Pyrrole Analysis

This section provides a detailed, step-by-step methodology for developing and validating a stability-indicating HPLC method for a novel substituted pyrrole, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14]

Experimental Workflow

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) A 1. Analyte Characterization (pKa, Solubility, UV Spectra) B 2. Initial Condition Screening (Column: C18, Mobile Phase: ACN/H₂O w/ 0.1% Formic Acid) A->B C 3. Optimization (Gradient, Flow Rate, pH) B->C D 4. Specificity / Stress Testing (Acid, Base, Peroxide, Heat, Light) C->D E 5. Linearity & Range D->E F 6. Accuracy (% Recovery) E->F G 7. Precision (Repeatability, Intermediate) F->G H 8. Robustness (Vary pH, % Organic) G->H I Validated HPLC Method H->I caption HPLC Method Development & Validation Workflow

Caption: Workflow for developing and validating an HPLC method.

Step-by-Step Methodology

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.

  • Additives: Formic acid (FA), Trifluoroacetic acid (TFA), or HPLC-grade phosphate salts for buffering.

2. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the substituted pyrrole reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution to a working concentration appropriate for UV detection (e.g., 50 µg/mL). The final diluent should match the initial mobile phase composition to ensure good peak shape.

3. Initial Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor at the UV maximum (λmax) of the analyte, determined from a DAD scan. A wavelength of 240 nm is often a good starting point for pyrrole-containing compounds.[16]

  • Injection Volume: 5 µL

4. Method Validation Protocol (Abbreviated) This protocol must be self-validating; the results of each test confirm the method's suitability.

  • Specificity: Perform forced degradation studies. Subject the analyte solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The method is specific if the main pyrrole peak is resolved from all degradation product peaks with a resolution of >1.5.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 1 µg/mL to 100 µg/mL). Plot the peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[8]

  • Accuracy: Analyze samples of a known concentration (e.g., 80%, 100%, 120% of the working standard concentration) in triplicate. The method is accurate if the mean recovery is within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Inject the working standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.

  • Robustness: Intentionally vary critical parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min). The retention time and peak area should not significantly change, demonstrating the method's reliability under normal operational variations.

Part 4: Troubleshooting Common Issues

  • Peak Tailing: This is the most common issue for basic substituted pyrroles.[4]

    • Cause: Secondary interactions between protonated basic analytes and ionized residual silanols on the column packing.[4][6]

    • Solution 1 (Primary): Lower the mobile phase pH to 2.5-3.0 to suppress silanol ionization.[4][5]

    • Solution 2: Use a modern, high-purity, end-capped C18 column designed to minimize surface silanol activity.

    • Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase (less common in modern practice).

  • Shifting Retention Times:

    • Cause: Poor pH control or buffer capacity. The pKa of the buffer should be within ±1 pH unit of the desired mobile phase pH.[2]

    • Solution: Ensure the buffer is properly prepared and its concentration is adequate (typically 10-25 mM). Ensure the column is fully equilibrated before injection.

  • Poor Resolution:

    • Cause: Suboptimal mobile phase composition or gradient.

    • Solution 1: If peaks are eluting too quickly, decrease the initial percentage of the organic solvent (Mobile Phase B).

    • Solution 2: If peaks are poorly resolved, make the gradient shallower (i.e., increase the gradient time).

    • Solution 3: Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity for nitrogen heterocycles.[17]

Conclusion

The successful HPLC analysis of substituted pyrroles is a systematic process that hinges on a solid understanding of reversed-phase chromatography principles. By carefully controlling the mobile phase pH to manage analyte ionization and suppress unwanted silanol interactions, reproducible and robust separations can be achieved. The provided comparative data and the detailed method development workflow serve as a comprehensive resource for scientists, enabling them to tackle the analytical challenges presented by this important class of compounds with confidence and scientific rigor.

References

  • Stability-indicating RP-HPLC method for analysis of atorvastatin in bulk drug, marketed tablet and nanoemulsion formulation. (2015). ResearchGate. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Atorvastatin Calcium and Fenofibrate in Tablet Dosage Forms. Journal of the Chinese Chemical Society. [Link]

  • Chitlange, S. S., Imran, M., & Sakarkar, D. M. (2008). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences. [Link]

  • Schmitter, J. M., Ignatiadis, I., & Arpino, P. J. (1983). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Shah, D. A., Bhatt, K. K., Mehta, R. S., Shankar, M. B., & Baldania, S. L. (2007). RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form. Indian Journal of Pharmaceutical Sciences. [Link]

  • Adams, C. D., et al. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Qian, K., & Dechert, G. J. (2003). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2020). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2023). Phenomenex. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2021). MDPI. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2018). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • What Experimental Factors Influence the Accuracy of Retention Projections in Gas Chromatography-Mass Spectrometry? (2017). National Institutes of Health. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Reactant of Route 1
3-Methoxy-2-methyl-1H-pyrrole
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